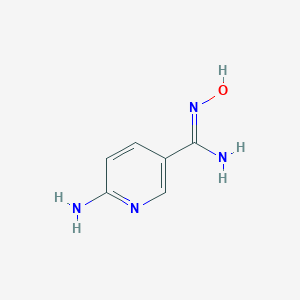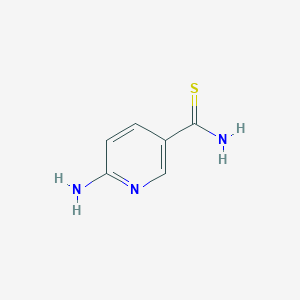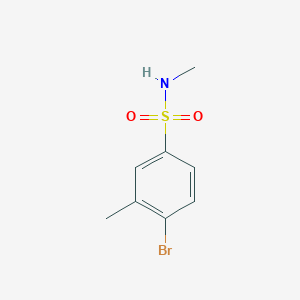
8,8'-Ethylenebis(2-thiotheophylline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'8,8'-Ethylenebis(2-thiotheophylline)' is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a well-known bronchodilator drug. '8,8'-Ethylenebis(2-thiotheophylline)' has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of '8,8'-Ethylenebis(2-thiotheophylline)' is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation and bronchodilation. It also has anti-inflammatory effects, which can help reduce airway inflammation in respiratory disorders.
Biochemical and Physiological Effects:
'8,8'-Ethylenebis(2-thiotheophylline)' has been shown to have various biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and chemokines, which can help reduce inflammation in respiratory disorders. It also has antioxidant properties, which can help protect against oxidative stress. In addition, it has been shown to have neuroprotective effects, which can help prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using '8,8'-Ethylenebis(2-thiotheophylline)' in lab experiments is its high yield of synthesis. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be difficult to obtain pure samples, which can affect the accuracy of the results. In addition, the compound is not very water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of '8,8'-Ethylenebis(2-thiotheophylline)' in scientific research. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used as a potential treatment for certain types of cancer. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
In conclusion, '8,8'-Ethylenebis(2-thiotheophylline)' is a unique and versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method is relatively simple and yields high-quality samples. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential applications in treating respiratory disorders, neurodegenerative disorders, and certain types of cancer. Despite some limitations, '8,8'-Ethylenebis(2-thiotheophylline)' is a promising compound that warrants further investigation.
Synthesemethoden
The synthesis of '8,8'-Ethylenebis(2-thiotheophylline)' involves the reaction of theophylline with thioacetic acid in the presence of a catalyst. The reaction leads to the formation of a dimeric compound, which is then oxidized to obtain '8,8'-Ethylenebis(2-thiotheophylline)'. The yield of the synthesis process is relatively high, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
'8,8'-Ethylenebis(2-thiotheophylline)' has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
CAS-Nummer |
1784-50-5 |
|---|---|
Molekularformel |
C16H18N8O2S2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VUYGRECUFBNLNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Andere CAS-Nummern |
1784-50-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



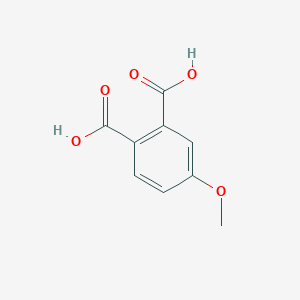
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
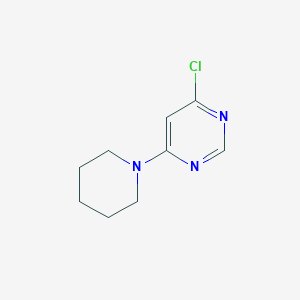

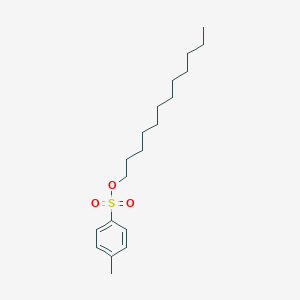


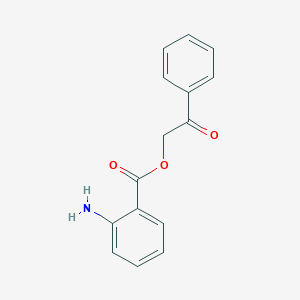
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
